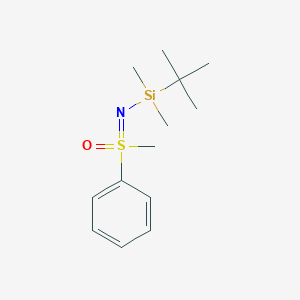

S-methyl-N-(tert-butyldimethylsilyl)-S-phenylsulfoximine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

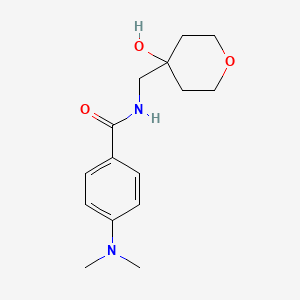

S-methyl-N-(tert-butyldimethylsilyl)-S-phenylsulfoximine (MBSO) is a highly potent and selective sulfoximine derivative that has been studied extensively in the field of medicinal chemistry. MBSO is a small molecule inhibitor of the enzyme cytochrome P450 2C9 (CYP2C9), which is involved in the metabolism of a variety of drugs. It has been used as a tool to study the role of CYP2C9 in drug metabolism and as a potential therapeutic agent for the treatment of various diseases.

Aplicaciones Científicas De Investigación

Ortho-Directed Lithiation

- S-methyl-N-(trimethylsilyl)-S-phenylsulfoximine, a variant of the compound , facilitates ortho-directed lithiation. This process enables the production of ortho-lithiated species, which can interact with various electrophiles effectively. This reaction is significant in the synthesis of complex organic molecules (Levacher et al., 1999).

Diastereoselective Additions

- Lithiated N-tert-butyldiphenylsilyl-S-methyl-S-phenylsulfoximine undergoes diastereoselective addition reactions with imines and aldehydes. The diastereoselectivity of these reactions varies based on the substituents involved, highlighting the compound's utility in stereoselective synthesis (Pyne & Dikić, 1990).

Stereoselective Cycloaddition

- The compound has been utilized in stereoselective [3+2] cycloadditions with N-tert-butanesulfinyl imines and arynes. This method allows for the synthesis of cyclic sulfoximines, demonstrating the compound's versatility in creating complex molecular structures (Ye et al., 2014).

Palladium-Catalyzed N-Arylation

- S-methyl-N-(tert-butyldimethylsilyl)-S-phenylsulfoximine has been used in palladium-catalyzed N-arylation reactions. This approach leads to the formation of various N-arylated sulfoximines, a key step in synthesizing pharmacologically relevant compounds (Bolm & Hildebrand, 2000).

Asymmetric Synthesis of Amines

- N-tert-Butanesulfinyl imines, derived from the compound, are crucial intermediates in the asymmetric synthesis of amines. They enable the creation of a wide range of enantioenriched amines, emphasizing the compound's importance in asymmetric synthesis (Ellman, Owens, & Tang, 2002).

Chiral Sulfur Compounds Synthesis

- The compound is involved in the synthesis of chiral sulfur compounds, specifically in the diastereoselective addition reactions with ketones. This application is pivotal in the field of chiral chemistry, essential for developing enantioselective pharmaceuticals (Pyne, Dong, Skelton, & White, 1994).

Propiedades

IUPAC Name |

tert-butyl-dimethyl-[(methyl-oxo-phenyl-λ6-sulfanylidene)amino]silane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NOSSi/c1-13(2,3)17(5,6)14-16(4,15)12-10-8-7-9-11-12/h7-11H,1-6H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZYBJZBSXQJJQU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)N=S(=O)(C)C1=CC=CC=C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NOSSi |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.48 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

S-methyl-N-(tert-butyldimethylsilyl)-S-phenylsulfoximine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-oxo-3-(3,4,5-trimethoxyphenyl)chromen-2-yl]thiophene-2-carboxamide](/img/structure/B2689239.png)

![4-Benzyl-2-methyl-1-oxa-4,9-diazaspiro[5.5]undecane-9-sulfonyl fluoride](/img/structure/B2689240.png)

![N-(6-Ethoxy-1,3-benzothiazol-2-yl)-6,7-dihydro-5H-cyclopenta[c]pyridazine-3-carboxamide](/img/structure/B2689242.png)

![9-(3,4-dimethylphenyl)-3-(2-methoxyethyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2689243.png)

![3-(4-butyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-cyclopentylpropanamide](/img/structure/B2689244.png)